molecular formula C23H27Cl2NO2 B601513 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine CAS No. 53221-25-3

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine

Cat. No.: B601513
CAS No.: 53221-25-3
M. Wt: 420.37
InChI Key:
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Scientific Research Applications

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine has several applications in scientific research:

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The compound’s reactivity at position 4 facilitates the selective and systematic functionalization of the fluorenyl system, suggesting potential for future exploration and application .

Mechanism of Action

Target of Action

Lumefantrine Keto Impurity, also known as 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one, 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine, or 2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum and unidentified Plasmodium species .

Mode of Action

The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that lumefantrine inhibits the formation ofβ-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the life cycle of the Plasmodium parasite. By inhibiting the formation of β-hematin and the synthesis of nucleic acids and proteins, Lumefantrine disrupts the parasite’s ability to reproduce and survive within the host’s red blood cells .

Pharmacokinetics

Lumefantrine is rapidly absorbed, with initial absorption occurring at 2 hours and enhanced with food . It is hepatically metabolized to desbutyl-lumefantrine by CYP3A4 . The time to peak plasma concentration for Lumefantrine is approximately 6-8 hours . The elimination half-life of Lumefantrine is between 72-144 hours . Lumefantrine is 99.7% protein-bound .

Result of Action

The result of Lumefantrine’s action is the effective treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .

Action Environment

The action, efficacy, and stability of Lumefantrine can be influenced by various environmental factors. For example, the presence of food can enhance the absorption of Lumefantrine . Additionally, the drug’s efficacy can be affected by the prevalence of drug-resistant strains of Plasmodium in certain geographical areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are also not widely documented. It is generally produced in specialized laboratories and research facilities, adhering to strict safety and quality control measures .

Chemical Reactions Analysis

Types of Reactions

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSOIDFQNPRZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722182
Record name 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53221-25-3
Record name 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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